molecular formula C10H7NO3 B1346378 5-(Furan-2-yl)picolinic acid CAS No. 930110-99-9

5-(Furan-2-yl)picolinic acid

Cat. No. B1346378
M. Wt: 189.17 g/mol
InChI Key: LTWJYKGQIACFMN-UHFFFAOYSA-N
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Description

“5-(Furan-2-yl)picolinic acid” is a compound that contains a furan ring and a picolinic acid moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Scientific Research Applications

Synthesis and Characterization of Complexes

The nuclease activity of mixed ligand complexes of copper(II) with heteroaromatic derivatives, including furan-2-yl compounds, showcases their potential in biologically relevant reactions. These complexes, characterized by spectroscopic methods, demonstrate distinct geometries and electronic properties, hinting at their utility in studying metal-ligand interactions and nuclease activity, an area crucial for understanding DNA cleavage mechanisms (Reddy, Reddy, & Babu, 2000).

Enzyme Catalysis

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an FAD-dependent enzyme highlights the role of furan derivatives in developing biobased platform chemicals for polymer production. This enzyme's ability to efficiently convert furan derivatives under mild conditions could be crucial for sustainable chemistry applications (Dijkman, Groothuis, & Fraaije, 2014).

Discovery of New Furan Derivatives

New furan derivatives isolated from a mangrove-derived endophytic fungus suggest the potential of furan compounds in novel drug discovery and natural product chemistry. Such findings contribute to the chemical diversity of furan derivatives and their potential applications in medicinal chemistry (Chen et al., 2017).

Organic Synthesis and Chemical Reactions

The synthesis and reactions of derivatives of furan-2-carboxylic acids, including those involving thiadiazole, showcase the versatility of furan derivatives in organic synthesis. These studies are pivotal for developing new chemical reactions and materials with potential applications in pharmaceuticals and materials science (Kuticheva, Pevzner, & Petrov, 2015).

Photocatalytic Activity

The hydrothermal assembly of coordination compounds using 5-(3,4-dicarboxylphenyl)picolinic acid and its photocatalytic activity in Mn, Ni, Cu, and Zn coordination polymers highlight the potential of furan derivatives in environmental applications. Such studies pave the way for the development of new photocatalytic materials for pollutant degradation (Gu et al., 2017).

Future Directions

Furan-based compounds, including “5-(Furan-2-yl)picolinic acid”, have potential applications in various fields due to their unique chemical properties. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . Future research could focus on exploring these applications further and developing efficient synthesis methods for these compounds.

properties

IUPAC Name

5-(furan-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWJYKGQIACFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649934
Record name 5-(Furan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)picolinic acid

CAS RN

930110-99-9
Record name 5-(2-Furanyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930110-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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